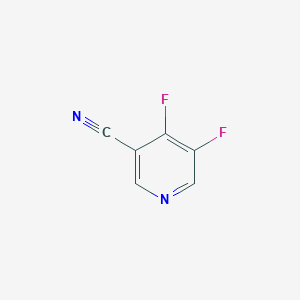
4,5-Difluoronicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Difluoronicotinonitrile is an organic compound with the molecular formula C6H2F2N2 It is a derivative of nicotinonitrile, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 4 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,5-Difluoronicotinonitrile can be synthesized through various methods. One common approach involves the fluorination of 4,5-dichloronicotinonitrile using potassium fluoride as a fluorinating agent. The reaction is typically carried out in the presence of a phase transfer catalyst, such as bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride, under mild conditions .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the fluorination process. The use of recyclable solvents and catalysts further enhances the sustainability and cost-effectiveness of the production method .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Difluoronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for nitriles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinonitrile derivatives, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
4,5-Difluoronicotinonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,5-Difluoronicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
4,6-Difluoronicotinonitrile: Another fluorinated derivative of nicotinonitrile with fluorine atoms at the 4 and 6 positions.
2,4-Difluoronicotinonitrile: A compound with fluorine atoms at the 2 and 4 positions.
Uniqueness: 4,5-Difluoronicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions .
Eigenschaften
Molekularformel |
C6H2F2N2 |
|---|---|
Molekulargewicht |
140.09 g/mol |
IUPAC-Name |
4,5-difluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2F2N2/c7-5-3-10-2-4(1-9)6(5)8/h2-3H |
InChI-Schlüssel |
XHEUATFQXCSFTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















